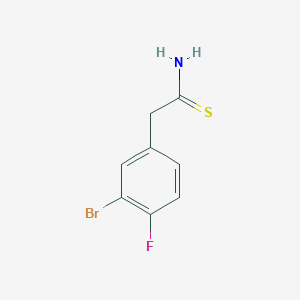

2-(3-Bromo-4-fluorophenyl)ethanethioamide

Description

2-(3-Bromo-4-fluorophenyl)ethanethioamide is an organic compound with the molecular formula C8H7BrFNS. It is a biochemical used in proteomics research and has a molecular weight of 248.12 .

Properties

Molecular Formula |

C8H7BrFNS |

|---|---|

Molecular Weight |

248.12 g/mol |

IUPAC Name |

2-(3-bromo-4-fluorophenyl)ethanethioamide |

InChI |

InChI=1S/C8H7BrFNS/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4H2,(H2,11,12) |

InChI Key |

GOLFXNQBZQCQLL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CC(=S)N)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-fluorophenyl)ethanethioamide typically involves the reaction of 3-bromo-4-fluoroaniline with ethanethioamide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide or ethanol. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of 2-(3-Bromo-4-fluorophenyl)ethanethioamide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-fluorophenyl)ethanethioamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The ethanethioamide group can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

Substitution Reactions: Products include derivatives with different substituents on the phenyl ring.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include amines.

Scientific Research Applications

2-(3-Bromo-4-fluorophenyl)ethanethioamide is used in various scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is used in proteomics research to study protein interactions and functions.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-fluorophenyl)ethanethioamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

- 2-(3-Bromo-4-fluorophenyl)ethanone

- 2-(3-Bromo-4-fluorophenyl)ethanol

- 2-(3-Bromo-4-fluorophenyl)ethanamine

Uniqueness

2-(3-Bromo-4-fluorophenyl)ethanethioamide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, as well as the ethanethioamide group. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .

Biological Activity

2-(3-Bromo-4-fluorophenyl)ethanethioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects in various studies, and comparisons with related compounds.

- IUPAC Name : 2-(3-Bromo-4-fluorophenyl)ethanethioamide

- Molecular Formula : C9H8BrFNS

- Molecular Weight : 264.13 g/mol

- Canonical SMILES : BrC1=CC=C(C=C1F)CC(=S)N

The biological activity of 2-(3-Bromo-4-fluorophenyl)ethanethioamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the bromine and fluorine substituents enhances the compound's lipophilicity, which may improve its ability to penetrate cellular membranes and interact with intracellular targets.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Modulation : It may modulate the activity of certain receptors, influencing signaling pathways that regulate various biological functions.

Anticancer Activity

Research indicates that compounds similar to 2-(3-Bromo-4-fluorophenyl)ethanethioamide exhibit significant anticancer properties. For instance, studies have shown that thioamides can induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins like Bcl-2 .

Case Study:

A study demonstrated that a related thioamide compound reduced the viability of glioblastoma cells by over 50% through cell cycle arrest mechanisms involving cyclin-dependent kinases (CDKs) . This suggests potential applications for 2-(3-Bromo-4-fluorophenyl)ethanethioamide in cancer therapy.

Antimicrobial Activity

Thioamides have also been evaluated for their antimicrobial properties. In vitro studies have shown that they can inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa, by disrupting biofilm formation .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-(3-Bromo-4-fluorophenyl)ethanethioamide | Anticancer, Antimicrobial | Enzyme inhibition, receptor modulation |

| Phenethyl isothiocyanate (PEITC) | Anticancer | Induces apoptosis via CDK inhibition |

| N,N-Dibenzyl-2-phenylethanethioamide | Moderate anticancer | Similar apoptotic pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.